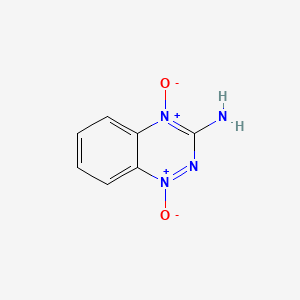
Tirapazamine
概要
説明
Tirapazamine, also known as 3-amino-1,2,4-benzotriazine-1,4-dioxide, is an experimental anticancer drug that is activated under hypoxic conditions. This compound is particularly interesting because it becomes toxic only in low-oxygen environments, which are common in solid tumors. This selective activation makes this compound a promising candidate for targeting hypoxic tumor cells while sparing normal, well-oxygenated tissues .
科学的研究の応用
Tirapazamine has a wide range of scientific research applications, including:
作用機序
Tirapazamine exerts its effects through a unique mechanism that involves the selective activation under hypoxic conditions. The compound undergoes a one-electron reduction to form a radical anion, which can further react to produce hydroxyl radicals and benzotriazinyl radicals. These reactive species cause DNA strand breaks and lethal chromosome aberrations, leading to cell death . The molecular targets of this compound include DNA and various cellular enzymes involved in the reduction process .
将来の方向性
Tirapazamine has had only limited effectiveness in clinical trials, but it has been used as a lead compound to develop a number of newer compounds with improved anti-cancer properties . A new clinical phase I trial of this compound combined with embolization in liver cancer has been received in June, 2014 .
生化学分析
Biochemical Properties
Tirapazamine is an aromatic heterocycle di-N-oxide . It primarily produces hydroxyl or benzotriazinyl radicals as the DNA damaging reactive species . These radicals interact with various enzymes, proteins, and other biomolecules, causing DNA strand breaks and lethal chromosome aberrations .
Cellular Effects
This compound has been shown to enhance the cytotoxic effects of ionizing radiation in hypoxic cells, making it a candidate for a radiosensitizer . It also sensitizes hepatocellular carcinoma cells to topoisomerase I inhibitors via cooperative modulation of hypoxia-inducible factor-1α .
Molecular Mechanism
The mechanism for the selective toxicity towards hypoxic cells is the result of a one-electron reduction of the parent molecule to a free radical species that interacts with DNA to produce single- and double-strand breaks and lethal chromosome aberrations .
Temporal Effects in Laboratory Settings
The properties of this compound do not change significantly upon hydration . Its effects can change over time in laboratory settings, with its cytotoxicity increasing under hypoxic conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, a study showed that this compound combined with gold nanoparticles was a potential nanomedicine for selectively targeting hypoxia tumors, with decreased side effects on healthy tissue or organs .
Metabolic Pathways
This compound is involved in various metabolic pathways. Its mechanism of action involves the generation of reactive oxygen species, which causes DNA strand breaks . This process is part of the broader metabolic reactions involving RNA, DNA, and histone demethylation reactions .
Transport and Distribution
It is known that this compound is inactive in normal tissues that are well oxygenated, but becomes active at the low oxygen levels found in solid tumors .
Subcellular Localization
The subcellular localization of the oxidoreductases responsible for mediating this compound-dependent DNA damage remains unclear. Some studies suggest that only nuclear-localized oxidoreductases can give rise to radical-mediated DNA damage and thus cytotoxicity .
準備方法
Synthetic Routes and Reaction Conditions
Tirapazamine can be synthesized through a series of chemical reactions starting from readily available precursors. One common method involves the cyclization of 2-nitroaniline with formamide, followed by oxidation to form the benzotriazine ring.
Industrial Production Methods
In industrial settings, the production of this compound involves optimizing the reaction conditions to maximize yield and purity. This typically includes controlling the temperature, pressure, and pH of the reaction mixture. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .
化学反応の分析
Types of Reactions
Tirapazamine undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Reducing Agents: Common reducing agents used in the reduction of this compound include enzymes such as reductases.
Oxidizing Agents: Molecular oxygen acts as an oxidizing agent in the reoxidation of the radical anion.
Major Products
The major products formed from the reactions of this compound include hydroxyl radicals and benzotriazinyl radicals, which are responsible for the DNA-damaging effects of the compound .
類似化合物との比較
Tirapazamine is part of a class of compounds known as hypoxia-activated prodrugs. Similar compounds include:
Evofosfamide: A newer hypoxia-activated prodrug that is designed to release a cytotoxic agent specifically in hypoxic conditions.
Compared to these compounds, this compound is unique in its ability to produce multiple types of reactive species that can damage DNA, making it a versatile and potent anticancer agent .
特性
| { "Design of the Synthesis Pathway": "The synthesis of Tirapazamine can be achieved through a multi-step process starting from commercially available starting materials.", "Starting Materials": [ "2-nitrobenzaldehyde", "ethyl acetoacetate", "methyl iodide", "magnesium", "sodium borohydride", "sodium hydroxide", "palladium on carbon", "hydrogen gas", "sulfuric acid", "sodium nitrite", "hydrochloric acid", "sodium nitrate", "sodium bicarbonate", "sodium chloride", "water", "acetone", "ethanol" ], "Reaction": [ "Step 1: Preparation of 2-nitrobenzylidene ethylacetoacetate by condensation of 2-nitrobenzaldehyde and ethylacetoacetate in the presence of sulfuric acid.", "Step 2: Reduction of the nitro group to an amine group using sodium borohydride in the presence of palladium on carbon catalyst.", "Step 3: Conversion of the amine group to a diazonium salt by reaction with sodium nitrite and hydrochloric acid.", "Step 4: Formation of the corresponding aryl iodide by reaction with methyl iodide and magnesium in the presence of sodium chloride.", "Step 5: Cyclization of the aryl iodide to form the Tirapazamine intermediate.", "Step 6: Treatment of the Tirapazamine intermediate with sodium bicarbonate and water to form Tirapazamine." ] } | |
CAS番号 |
27314-97-2 |
分子式 |
C8H7N3O2 |
分子量 |
177.16 g/mol |
IUPAC名 |
1,4-dioxidoquinoxaline-1,4-diium-2-amine |
InChI |
InChI=1S/C8H7N3O2/c9-8-5-10(12)6-3-1-2-4-7(6)11(8)13/h1-5H,9H2 |
InChIキー |
WQXRHHGJEKOOOR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)[N+](=C(N=[N+]2[O-])N)[O-] |
正規SMILES |
C1=CC=C2C(=C1)[N+](=CC(=[N+]2[O-])N)[O-] |
外観 |
Orange to dark orange-red solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>5 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Tirapazamine; Tirazone; SR 4233; SR-4233; SR4233; SR259075; SR-259075; SR 259075; WIN 59075; NSC130181. |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

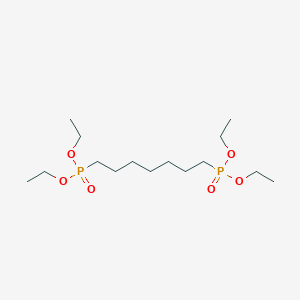

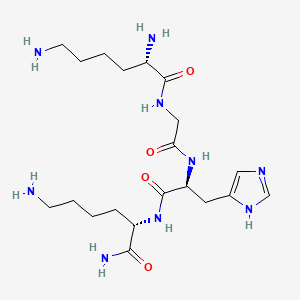
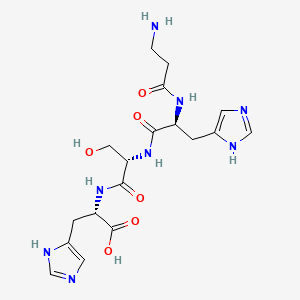
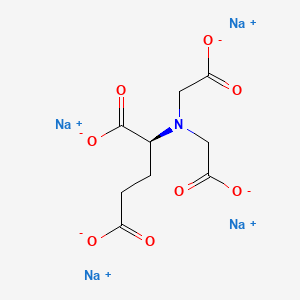



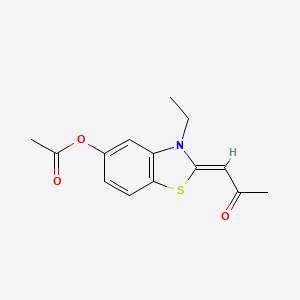
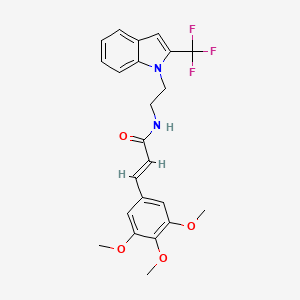


![4-[[4-(Phenylmethyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]-pyrido[3',2'](/img/structure/B611321.png)
![(S)-5-Amino-4,11-diethyl-4-hydroxy-1,12-dihydro-14H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H)-dione](/img/structure/B611323.png)